molecular formula C10H11FO2 B12628447 (6-Fluorochroman-8-YL)methanol

(6-Fluorochroman-8-YL)methanol

Katalognummer: B12628447
Molekulargewicht: 182.19 g/mol
InChI-Schlüssel: MLKBJPCYHDAFNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Fluorochroman-8-YL)methanol is a chemical compound with the molecular formula C10H11FO2 It is a derivative of chroman, a bicyclic organic compound, and features a fluorine atom at the 6th position and a hydroxymethyl group at the 8th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluorochroman-8-YL)methanol typically involves the fluorination of chroman derivatives followed by the introduction of a hydroxymethyl group. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 6th position of the chroman ring. The hydroxymethyl group can be introduced via a Grignard reaction using formaldehyde as the carbon source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

(6-Fluorochroman-8-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: (6-Fluorochroman-8-YL)carboxylic acid.

    Reduction: this compound.

    Substitution: Various substituted chroman derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(6-Fluorochroman-8-YL)methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (6-Fluorochroman-8-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or van der Waals interactions. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Nebivolol: A β1-adrenergic receptor blocker with a similar chroman structure but with additional functional groups.

    (6-Fluorochroman-2-YL)methanol: A compound with the fluorine atom at the 2nd position instead of the 6th position.

    (6-Fluorochroman-4-YL)methanol: A compound with the fluorine atom at the 4th position.

Uniqueness

(6-Fluorochroman-8-YL)methanol is unique due to the specific positioning of the fluorine atom and the hydroxymethyl group, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 6th position can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H11FO2

Molekulargewicht

182.19 g/mol

IUPAC-Name

(6-fluoro-3,4-dihydro-2H-chromen-8-yl)methanol

InChI

InChI=1S/C10H11FO2/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h4-5,12H,1-3,6H2

InChI-Schlüssel

MLKBJPCYHDAFNJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C(=CC(=C2)F)CO)OC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.